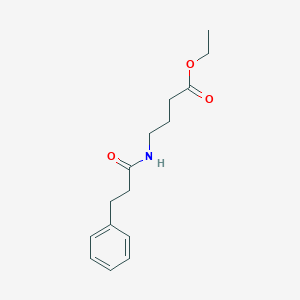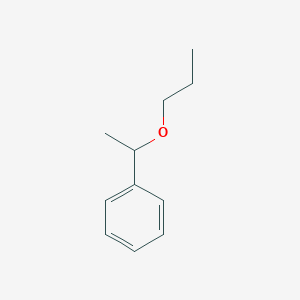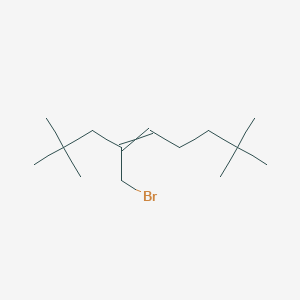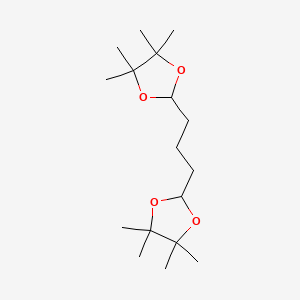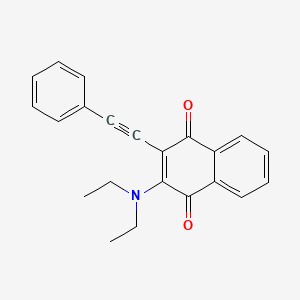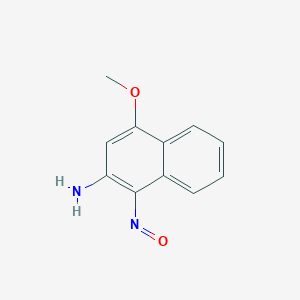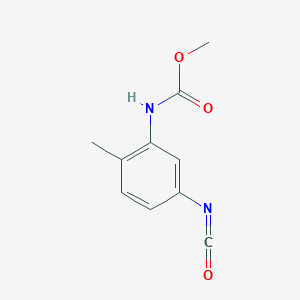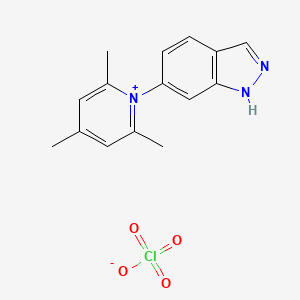
1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate is a heterocyclic compound that combines the structural motifs of indazole and pyridinium
Vorbereitungsmethoden
The synthesis of 1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant.
Introduction of the Pyridinium Moiety: The pyridinium ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indazole core.
Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the pyridinium-indazole intermediate with perchloric acid.
Industrial production methods may involve optimization of these steps to ensure high yields and purity, often using continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the indazole and pyridinium rings, respectively. Common reagents include halogens, alkylating agents, and nucleophiles.
Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its electronic properties can be exploited in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Wirkmechanismus
The mechanism of action of 1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, while the pyridinium ring can interact with cellular membranes and receptors, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate include:
1H-Indazole Derivatives: These compounds share the indazole core and exhibit similar biological activities.
Pyridinium Salts: These compounds have the pyridinium ring and are known for their electronic properties.
The uniqueness of this compound lies in the combination of both indazole and pyridinium moieties, providing a versatile platform for various applications.
Eigenschaften
CAS-Nummer |
90018-34-1 |
|---|---|
Molekularformel |
C15H16ClN3O4 |
Molekulargewicht |
337.76 g/mol |
IUPAC-Name |
6-(2,4,6-trimethylpyridin-1-ium-1-yl)-1H-indazole;perchlorate |
InChI |
InChI=1S/C15H16N3.ClHO4/c1-10-6-11(2)18(12(3)7-10)14-5-4-13-9-16-17-15(13)8-14;2-1(3,4)5/h4-9H,1-3H3,(H,16,17);(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
RVDNYNKSBIEMCS-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC3=C(C=C2)C=NN3)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


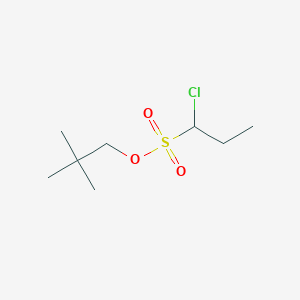
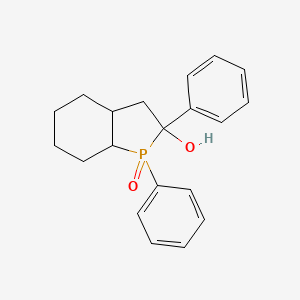
![5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14372506.png)

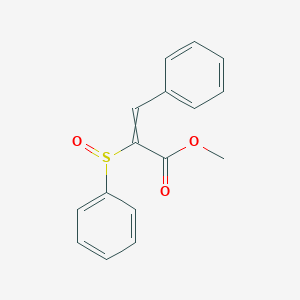
![2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol](/img/structure/B14372523.png)
